(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound characterized by the presence of two phenyl groups, a pyridine ring, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a pyridine derivative with a phenyl-substituted oxirane in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for the production of enantiomerically pure compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its structural features contribute to the properties of these materials, making them suitable for various applications.
Mechanism of Action
The mechanism of action of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and aromatic rings enable it to bind selectively to specific sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4,5-Diphenyl-2-(pyridin-3-yl)-4,5-dihydrooxazole: Similar structure but with the pyridine ring at a different position.
(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Contains a quinoline ring instead of a pyridine ring.
(4S,5R)-4,5-Diphenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole: Features a pyrimidine ring in place of the pyridine ring.
Uniqueness
The uniqueness of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole lies in its specific arrangement of functional groups and chiral centers. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-20(22-18)17-13-7-8-14-21-17/h1-14,18-19H/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKLZQCCCHJDTO-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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